An In-depth Technical Guide to 2-Bromopyridin-3-amine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromopyridin-3-amine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-bromopyridin-3-amine hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application, grounded in authoritative references.
Introduction and Strategic Importance
2-Bromopyridin-3-amine, and its hydrochloride salt, represents a strategically important class of heterocyclic intermediates. The 2-aminopyridine scaffold is a well-established "unsung hero" in drug discovery, valued for its ability to form key interactions with biological targets and its synthetic tractability.[1] The introduction of a bromine atom at the 3-position provides a versatile synthetic handle, enabling a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. This guide will focus on the properties and reactivity pertinent to 2-bromopyridin-3-amine hydrochloride, referencing the free base where chemically relevant.
Physicochemical and Structural Properties
The inherent properties of a chemical reagent dictate its handling, storage, and reaction conditions. The conversion of 2-bromopyridin-3-amine to its hydrochloride salt primarily enhances its stability and aqueous solubility by protonating the basic pyridine nitrogen.
Core Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromopyridin-3-amine hydrochloride | [2] |
| Synonyms | 3-Amino-2-bromopyridine hydrochloride | [3] |
| CAS Number | 78607-34-8 | [2] |
| Molecular Formula | C₅H₆BrClN₂ | [2] |
| Molecular Weight | 209.47 g/mol | [2] |
| Appearance | Solid, white to light yellow crystalline powder | [4] |
Structural Representation
The structure consists of a pyridine ring substituted with an amino group at position 3 and a bromine atom at position 2. The hydrochloride salt is formed by the protonation of the pyridine ring nitrogen.
Caption: General workflow for the synthesis of the target compound.
Core Reactivity
The utility of 2-bromopyridin-3-amine hydrochloride stems from the distinct reactivity of its functional groups:
-
Bromine Atom (C2): This is the primary site for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. [5] * Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. [5] * Cyanation: Conversion to a nitrile group using reagents like potassium ferrocyanide. [5]* Amino Group (C3): The primary amine can be acylated, alkylated, or used as a nucleophile in various condensation reactions. It can also be diazotized, although this is less common given the versatile reactivity of the bromine atom.
-
-
Pyridine Ring: The ring itself can undergo further electrophilic or nucleophilic substitution, though the existing substituents heavily influence the regioselectivity of these reactions.
Applications in Medicinal Chemistry and Drug Development
2-Bromopyridin-3-amine hydrochloride is a valuable precursor for synthesizing a range of biologically active molecules. The 2-aminopyridine core is a privileged scaffold found in numerous pharmaceuticals. The ability to functionalize the C2 position via the bromo substituent allows for the systematic exploration of chemical space and structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Neuroscience: It is an important intermediate for compounds targeting neurological disorders. It has been used to prepare potential drugs for neuron protection, analgesia, and anti-Parkinson's disease. [6]* Oncology: The 2-aminopyridine motif is present in several kinase inhibitors. The synthetic flexibility offered by 2-bromopyridin-3-amine allows for the creation of diverse libraries for screening against cancer targets.
-
Agrochemicals: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of plant growth regulators and other pesticides. [6]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
Based on aggregated GHS data for the free base, the compound is classified with the following hazards:
-
Skin Irritation (Category 2) [7][8]* Serious Eye Irritation (Category 2) [7][8]* Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) [7][8]* Acute Toxicity, Oral (Category 4) [7][8] Signal Word: Warning [5][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][10]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [5] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile). [5] * Respiratory Protection: For operations generating dust, use an N95-type dust mask or a respirator. [5]* Safe Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Minimize dust generation and accumulation. [8][10]
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]* Keep in a dark place under an inert atmosphere to prevent degradation. [9]
Conclusion
2-Bromopyridin-3-amine hydrochloride is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable building block in drug discovery and fine chemical synthesis. By understanding the interplay of its functional groups and adhering to rigorous safety protocols, researchers can fully leverage this compound's potential to construct novel and complex molecular architectures with significant therapeutic and industrial applications.
References
-
Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap . (n.d.). Retrieved January 26, 2026, from [Link]
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents. (n.d.).
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com . (n.d.). Retrieved January 26, 2026, from [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery . Chemical Communications, 58(5), 343-382. [Link]
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. (n.d.).
-
Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office . (n.d.). Retrieved January 26, 2026, from [Link]
-
2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem . (n.d.). Retrieved January 26, 2026, from [Link]
-
2-Amino-3-Bromopyridine Manufacturer & Supplier in China - Pipzine Chemicals . (n.d.). Retrieved January 26, 2026, from [Link]
- US4291165A - Process for making 2-bromopyridine - Google Patents. (n.d.).
-
3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem . (n.d.). Retrieved January 26, 2026, from [Link]
-
Hu, C., et al. (2012). 3-Bromopyridin-2-amine . Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. [Link]
-
2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem . (n.d.). Retrieved January 26, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry . (n.d.). Retrieved January 26, 2026, from [Link]
-
2-AMINO-3-BROMOPYRIDINE LR - Suvchem Laboratory Chemicals . (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 78607-34-8|2-Bromopyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]
- 5. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]
- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
